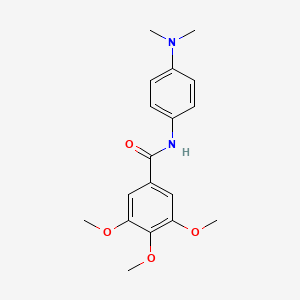

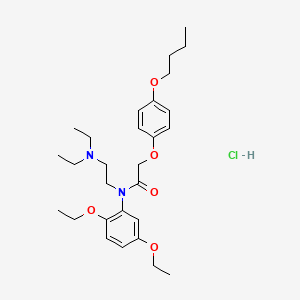

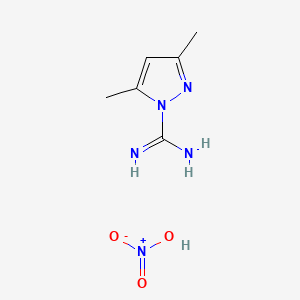

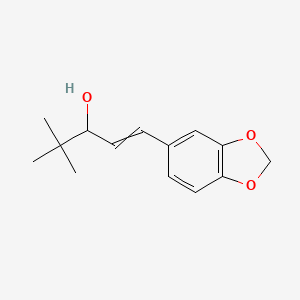

![molecular formula C6H8N2O2 B1205840 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one CAS No. 53602-00-9](/img/structure/B1205840.png)

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one

Übersicht

Beschreibung

Tris(hydroxymethyl)phosphine oxide (THPO) is an organophosphorus compound with the molecular formula C3H9O4P. It is a white crystalline solid that is soluble in water and organic solvents. THPO is known for its flame-retardant properties and is used in various industrial applications, including the production of flame-retardant materials and as a stabilizer in the synthesis of nanoparticles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: THPO kann aus Tetrakis(hydroxymethyl)phosphoniumchlorid (THPC) durch oxidative Deformylierung synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Bleikarbonat in n-Propanol. Der Prozess wird durch azeotrope Destillation von Di-n-Propylformal und n-Propanol erleichtert. Die Reaktion verläuft über die Bildung von Tetrakis(hydroxymethyl)phosphoniumhydroxid (THPOH), gefolgt von der Deformylierung zu Tris(hydroxymethyl)phosphin (THP), das dann zu THPO oxidiert wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird THPO nach ähnlichen Verfahren, aber in größerem Maßstab hergestellt. Die Verwendung von Bleikarbonat oder Bleioxid als Oxidationsmittel ist üblich, und die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: THPO unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist besonders bekannt für seine Fähigkeit, als Stabilisator bei der Synthese von Nanopartikeln zu wirken.

Häufige Reagenzien und Bedingungen:

Oxidation: THPO kann mit atmosphärischem Sauerstoff oder anderen Oxidationsmitteln wie Bleikarbonat oxidiert werden.

Reduktion: THPO kann unter bestimmten Bedingungen zu Tris(hydroxymethyl)phosphin reduziert werden.

Substitution: THPO kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um Derivate mit verschiedenen funktionellen Gruppen zu bilden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Tris(hydroxymethyl)phosphin und verschiedene substituierte Derivate von THPO .

Wissenschaftliche Forschungsanwendungen

THPO hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: THPO wird als Stabilisator bei der Synthese von Gold- und Platin-Nanopartikeln verwendet.

Biologie: THPO wird in der Untersuchung von Enzymmechanismen und als Reagenz in biochemischen Assays verwendet.

Medizin: THPO wird auf seine potenzielle Verwendung in Medikamenten-Abgabesystemen und als Bestandteil von flammhemmenden medizinischen Geräten untersucht.

Industrie: THPO wird bei der Herstellung von flammhemmenden Materialien, Beschichtungen und Textilien verwendet.

5. Wirkmechanismus

THPO entfaltet seine Wirkung durch seine Fähigkeit, Nanopartikel zu stabilisieren und als Flammschutzmittel zu wirken. Bei der Stabilisierung von Nanopartikeln interagiert THPO mit der Oberfläche der Nanopartikel und verhindert so die Aggregation und kontrolliert deren Größe und Form. Als Flammschutzmittel bildet THPO eine schützende Schicht auf der Oberfläche des Materials, die die Ausbreitung von Flammen hemmt und die Freisetzung von giftigen Gasen während der Verbrennung reduziert .

Ähnliche Verbindungen:

Tetrakis(hydroxymethyl)phosphoniumchlorid (THPC): Ein Vorläufer von THPO, der in ähnlichen Anwendungen, aber mit unterschiedlichen Eigenschaften verwendet wird.

Tris(hydroxymethyl)phosphin (THP): Eine reduzierte Form von THPO, die in verschiedenen chemischen Reaktionen und Anwendungen verwendet wird.

Phosphor-Stickstoff-Silicium-haltige Verbindungen: Werden in flammhemmenden Beschichtungen verwendet und haben ähnliche Anwendungen wie THPO.

Einzigartigkeit: THPO ist einzigartig durch seine Doppelfunktion als Stabilisator und Flammschutzmittel. Seine Fähigkeit, Nanopartikel zu stabilisieren und als Flammschutzmittel zu wirken, macht es zu einer vielseitigen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen .

Wirkmechanismus

THPO exerts its effects through its ability to stabilize nanoparticles and act as a flame retardant. In the stabilization of nanoparticles, THPO interacts with the surface of the nanoparticles, preventing aggregation and controlling their size and shape. As a flame retardant, THPO forms a protective layer on the material’s surface, which inhibits the spread of flames and reduces the release of toxic gases during combustion .

Vergleich Mit ähnlichen Verbindungen

Tetrakis(hydroxymethyl)phosphonium chloride (THPC): A precursor to THPO, used in similar applications but with different properties.

Tris(hydroxymethyl)phosphine (THP): A reduced form of THPO, used in different chemical reactions and applications.

Phosphorus-nitrogen-silicon-containing compounds: Used in flame-retardant coatings and have similar applications to THPO.

Uniqueness: THPO is unique due to its dual role as a stabilizer and flame retardant. Its ability to stabilize nanoparticles and act as a flame retardant makes it a versatile compound in various scientific and industrial applications .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6-4-3-7-2-1-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXLKZCNJHJYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201822 | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53602-00-9 | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53602-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053602009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydroisoxazolo(4,5-c)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does THPO interact with its target and what are the downstream effects?

A1: THPO acts as a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). [, , ] This transporter is primarily located on astrocytes, glial cells in the brain. [, , ] By inhibiting GAT1, THPO prevents the reuptake of GABA from the synaptic cleft, leading to increased GABA concentrations and enhanced GABAergic neurotransmission. [, ] This increase in GABAergic signaling results in various effects, including anticonvulsant activity. [, ]

Q2: What is the structure of THPO and its molecular formula and weight?

A2: THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. []

Q3: Are there any studies on the structure-activity relationship (SAR) of THPO and its analogs?

A4: Yes, several studies have investigated the SAR of THPO and its analogs. [, , , ] Researchers have explored modifications to the isoxazole ring, the tetrahydropyridine ring, and the nitrogen atom within the THPO scaffold. [, , , ] These modifications have provided valuable insights into the structural features crucial for GABA uptake inhibition, agonist activity, and selectivity.

Q4: What is known about the stability of THPO under various conditions?

A5: While specific stability data for THPO are limited in the provided research, one study revealed that THPO does not undergo significant metabolism in the brain, with metabolites accounting for only about 8% of the parent compound 30 minutes post intramuscular administration in mice. [] Conversely, THPO undergoes substantial metabolism in the liver. []

Q5: How does THPO compare to other GABA uptake inhibitors like tiagabine?

A6: THPO demonstrates selectivity for GAT1, primarily found on astrocytes, whereas tiagabine exhibits a broader inhibitory profile, targeting both neuronal and glial GABA uptake. [] This difference in selectivity potentially contributes to their distinct pharmacological effects and clinical applications.

Q6: What is the significance of THPO's glial selectivity in the context of epilepsy treatment?

A8: THPO's selectivity for GAT1 on astrocytes is particularly relevant in epilepsy research because dysregulation of GABAergic signaling in astrocytes is implicated in seizure activity. [, ] By selectively enhancing GABAergic tone in astrocytes, THPO offers a potential therapeutic strategy for managing epilepsy with potentially fewer side effects compared to less selective GABA uptake inhibitors.

Q7: What is known about the pharmacokinetics (PK) of THPO?

A10: Studies reveal that following systemic administration, THPO achieves brain concentrations corresponding to approximately 10% and 50% of the injected dose in mice and chicks, respectively. [] Importantly, these brain levels remain relatively stable for at least 3 hours post-injection. [] Further research is necessary to fully elucidate THPO's absorption, distribution, metabolism, and excretion (ADME) profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

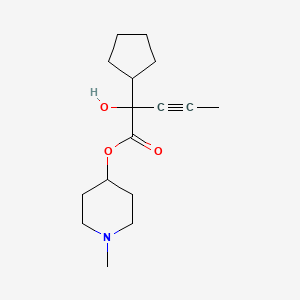

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)